18:1 Ethylene Glycol 18:1 Ethylene Glycol Polyoxyethylene dioleate, also known as doleg or dioleoyl ethylene glycol, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Polyoxyethylene dioleate is considered to be a practically insoluble (in water) and relatively neutral molecule. Polyoxyethylene dioleate has been primarily detected in urine. Within the cell, polyoxyethylene dioleate is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 134141-38-1
VCID: VC21170931
InChI: InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/b19-17-,20-18-
SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula: C38H70O4
Molecular Weight: 591 g/mol

18:1 Ethylene Glycol

CAS No.: 134141-38-1

Cat. No.: VC21170931

Molecular Formula: C38H70O4

Molecular Weight: 591 g/mol

* For research use only. Not for human or veterinary use.

18:1 Ethylene Glycol - 134141-38-1

Specification

Description Polyoxyethylene dioleate, also known as doleg or dioleoyl ethylene glycol, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Polyoxyethylene dioleate is considered to be a practically insoluble (in water) and relatively neutral molecule. Polyoxyethylene dioleate has been primarily detected in urine. Within the cell, polyoxyethylene dioleate is primarily located in the membrane (predicted from logP) and cytoplasm.
CAS No. 134141-38-1
Molecular Formula C38H70O4
Molecular Weight 591 g/mol
IUPAC Name 2-[(Z)-octadec-9-enoyl]oxyethyl (Z)-octadec-9-enoate
Standard InChI InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/b19-17-,20-18-
Standard InChI Key NKSOSPOXQKNIKJ-CLFAGFIQSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C\CCCCCCCC
SMILES CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC

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